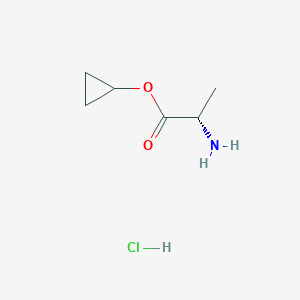

Cyclopropyl L-alaninate hydrochloride

Description

Significance of Cyclopropane (B1198618) Moieties in Amino Acid Derivatives

The cyclopropane ring, a three-membered carbocycle, imparts unique structural and electronic properties to molecules. When incorporated into amino acid derivatives, the cyclopropyl (B3062369) group can significantly influence the molecule's biological activity and metabolic stability. chemimpex.com

The rigid nature of the cyclopropane ring restricts the conformational flexibility of the amino acid, which can lead to more selective binding to biological targets such as enzymes and receptors. researchgate.net This conformational constraint is a key strategy in drug design to enhance potency and reduce off-target effects. nih.gov Furthermore, the cyclopropane moiety is often used as a bioisostere for other chemical groups, like a gem-dimethyl group or an alkene, to fine-tune the physicochemical properties of a molecule. nih.gov

From a metabolic standpoint, the cyclopropane ring is generally more resistant to enzymatic degradation compared to linear alkyl chains. This increased metabolic stability can lead to a longer biological half-life for drugs containing this motif, a desirable characteristic in pharmaceutical development. researchgate.net

Role of L-Alanine Esters in Advanced Organic Synthesis

L-alanine, a naturally occurring amino acid, is a fundamental chiral building block in organic synthesis. Its ester derivatives, such as L-alanine methyl ester hydrochloride, are widely used as starting materials for the synthesis of a variety of biologically active molecules, including peptides and peptidomimetics. mdpi.com

The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation in peptide synthesis. The hydrochloride salt form enhances the stability and solubility of the amino acid ester, facilitating its handling and use in synthetic protocols. mdpi.com The inherent chirality of L-alanine esters is crucial for the stereoselective synthesis of complex chiral molecules, a critical aspect of modern drug discovery.

Current Research Landscape of Cyclopropyl L-Alaninate Hydrochloride and Analogues

While specific research exclusively focused on this compound is still emerging, the broader field of cyclopropyl-containing amino acids is an active area of investigation. Researchers are exploring the synthesis and application of various analogues, such as H-β-Cyclopropyl-L-alanine and Fmoc-β-cyclopropyl-L-alanine, in the development of novel therapeutic agents. chemimpex.commedchemexpress.com

These analogues are being incorporated into peptide sequences to create peptidomimetics with enhanced stability and bioactivity. chemimpex.com Studies on cyclopropyl analogues of other amino acids have shown their potential as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov The research landscape suggests a growing interest in using these conformationally constrained amino acids to probe biological systems and to design new drugs with improved pharmacological profiles.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₁₂ClNO₂ | 165.62 | 2185071-00-3 |

| H-β-Cyclopropyl-L-alanine | C₆H₁₁NO₂ | 129.16 | 102735-53-5 |

| Fmoc-β-cyclopropyl-L-alanine | C₂₁H₂₁NO₄ | 351.40 | 214750-76-2 |

Note: Data for this compound is based on available supplier information. Data for analogues is from published research and chemical databases.

Table 2: Spectroscopic Data for a Related Cyclopropyl Amino Acid Derivative (Fmoc-β-cyclopropyl-L-alanine)

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (in CDCl₃) | Signals corresponding to the cyclopropyl protons are typically observed in the upfield region (around 0.1-1.0 ppm). Protons of the alanine (B10760859) backbone and the Fmoc protecting group appear at characteristic chemical shifts. |

| ¹³C NMR (in CDCl₃) | The cyclopropyl carbons resonate at low field strengths. The carbonyl carbon of the ester and the carbons of the Fmoc group are also readily identifiable. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound can be observed, confirming its identity. |

Note: This is generalized data for a closely related analogue, as specific, publicly available spectroscopic data for this compound is limited. The exact peak positions and splitting patterns would require experimental determination.

The synthesis of cyclopropyl amino acid derivatives often involves multi-step sequences. While a specific, detailed synthesis for this compound is not widely published in peer-reviewed literature, a plausible route could involve the esterification of a protected cyclopropyl alanine derivative followed by deprotection. The synthesis of related compounds like cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid has been reported, showcasing synthetic strategies that could be adapted. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

cyclopropyl (2S)-2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4(7)6(8)9-5-2-3-5;/h4-5H,2-3,7H2,1H3;1H/t4-;/m0./s1 |

InChI Key |

FVSLRMPAEFRWNS-WCCKRBBISA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC1CC1)N.Cl |

Canonical SMILES |

CC(C(=O)OC1CC1)N.Cl |

Origin of Product |

United States |

Mechanistic Elucidations of Reaction Pathways

Mechanistic Investigations of Amino Acid Esterification

The formation of an amino acid ester from its corresponding carboxylic acid and an alcohol is a fundamental reaction in organic synthesis. The esterification of L-alanine with cyclopropanol (B106826) to eventually yield cyclopropyl (B3062369) L-alaninate is typically achieved through acid catalysis, often referred to as the Fischer-Speier esterification.

The mechanism is a nucleophilic acyl substitution. pearson.com The process is initiated by the protonation of the carbonyl oxygen of the amino acid's carboxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). scirp.orgyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol (cyclopropanol) acts as a nucleophile, attacking the activated carbonyl carbon. pearson.com This leads to the formation of a tetrahedral intermediate.

Within this intermediate, a proton is transferred from the oxonium ion (derived from the alcohol) to one of the hydroxyl groups. The elimination of a water molecule then occurs, followed by deprotonation of the remaining carbonyl group to regenerate the acid catalyst and yield the final ester product. Each step in this process is reversible, and the reaction is typically driven to completion by removing water as it is formed.

Studies have shown that the choice of acid catalyst can be critical. While mineral acids like HCl and H₂SO₄ are common, reagents like thionyl chloride (SOCl₂) are also used, often in the alcohol solvent, which converts the carboxylic acid to an acyl chloride intermediate, a more reactive electrophile. scirp.orggoogle.com Research into thin-film esterification has indicated that sulfuric acid is particularly effective, suggesting it may promote the reaction not just by protonation but also through the in-situ generation of reactive sulfate (B86663) or sulfonate esters. acs.orgnih.gov

| Factor | Mechanistic Role | Common Examples/Conditions | Citation |

|---|---|---|---|

| Catalyst | Activates the carbonyl group by protonating the carbonyl oxygen, increasing its electrophilicity. | H₂SO₄, HCl, p-Toluenesulfonic acid, Thionyl chloride | scirp.orgacs.org |

| Alcohol Nucleophile | Attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. | Methanol, Ethanol, Isopropanol, Cyclopropanol | pearson.comgoogle.com |

| Reaction Conditions | Drives the equilibrium towards the product by removing water. | Heating under reflux, azeotropic distillation. | scirp.org |

| Intermediate | A key transient species formed after the nucleophilic attack. | Tetrahedral intermediate | pearson.com |

Stepwise Radical Mechanisms in Stereoselective Cyclopropanation

The introduction of the cyclopropyl group, particularly in a stereoselective manner, often relies on advanced catalytic methods that proceed via radical intermediates. Traditional cyclopropanation methods, such as those involving carbenes from diazo compounds, can proceed through a concerted (stereospecific) or a stepwise (non-stereospecific) pathway. masterorganicchemistry.com However, modern metalloradical catalysis offers a powerful strategy for achieving high stereoselectivity through a controlled stepwise radical mechanism. researchgate.net

In this approach, a transition metal complex, often involving cobalt(II) or iron(III) porphyrins, acts as a metalloradical catalyst. researchgate.netnih.gov The catalytic cycle begins with the homolytic activation of a diazo compound by the metal complex. This step generates a highly reactive α-metal-alkyl radical intermediate and releases dinitrogen gas. nih.gov

This metal-stabilized organic radical then undergoes a stepwise addition to an alkene. The first step is the radical addition to the double bond, forming a new carbon-carbon bond and a γ-metal-alkyl radical intermediate. researchgate.netnih.gov The stereochemistry of the final product is determined in the subsequent step: an intramolecular radical substitution (a 3-exo-tet radical cyclization). This ring-closing step forms the second carbon-carbon bond of the cyclopropane (B1198618) ring and regenerates the metalloradical catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The key advantage of this stepwise radical pathway is that it allows for separate control over diastereoselectivity and enantioselectivity at the two distinct C-C bond-forming events. nih.gov The chiral environment provided by the porphyrin ligand around the metal center dictates the facial selectivity of the radical addition and the conformation leading to ring closure, thereby ensuring high stereocontrol. researchgate.netnih.gov

| Stage | Description | Key Intermediates | Citation |

|---|---|---|---|

| Activation | Homolytic activation of a diazo compound by a Co(II) or Fe(III) metalloradical catalyst. | α-Metal-alkyl radical | researchgate.netnih.gov |

| Addition | Radical addition of the α-metal-alkyl radical to the alkene substrate. | γ-Metal-alkyl radical | nih.gov |

| Ring Closure | Intramolecular radical substitution (3-exo-tet cyclization) to form the cyclopropane ring. | Cyclopropane product, Regenerated catalyst | nih.gov |

| Stereocontrol | The chiral ligand environment controls selectivity at both the addition and ring-closing steps. | Diastereomeric and enantiomeric products | researchgate.netnih.gov |

Palladium-Catalyzed Processes and Regioselectivity in Amino Acid Ester Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The α-arylation of amino acid esters, a process that attaches an aryl group to the carbon adjacent to the ester carbonyl, is a prominent example. organic-chemistry.orgnih.gov This transformation typically proceeds via a catalytic cycle involving a palladium(0) active species.

The generally accepted mechanism consists of three main stages:

Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form an arylpalladium(II) halide intermediate. organic-chemistry.orguwindsor.ca The efficiency of this step is influenced by the choice of ligand on the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are known to promote this step. organic-chemistry.orgbeilstein-journals.org

Deprotonation and Transmetalation : A base is required to deprotonate the α-carbon of the amino acid ester, forming an enolate. organic-chemistry.orgorganic-chemistry.org Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or weaker bases like potassium phosphate (B84403) (K₃PO₄) are commonly used. organic-chemistry.orguwindsor.ca The resulting enolate then coordinates to the arylpalladium(II) complex, often displacing the halide ligand in a process akin to transmetalation, to form an arylpalladium(II) enolate complex. organic-chemistry.org

Reductive Elimination : This is the final, product-forming step. The aryl group and the enolate fragment, both bound to the palladium(II) center, couple to form the α-aryl amino acid ester. organic-chemistry.orgbeilstein-journals.org This process regenerates the palladium(0) catalyst, which can then begin a new cycle. The steric hindrance of the phosphine ligands can also accelerate this step. beilstein-journals.org

Regioselectivity in these reactions is generally high. For substrates like alanine (B10760859) esters, there is only one acidic α-proton, so arylation occurs selectively at that position. In more complex molecules with multiple enolizable positions, the regioselectivity can be controlled by the kinetic versus thermodynamic acidity of the protons and the specific catalyst system employed. organic-chemistry.org

Studies on Stereochemical Control and Racemization During Synthesis

Maintaining the stereochemical integrity of the chiral α-carbon is paramount in the synthesis of L-amino acid derivatives. Racemization, the process of converting a chiral molecule into an equal mixture of enantiomers, can occur under both acidic and basic conditions used during synthesis and deprotection steps. cdnsciencepub.comnih.gov

The mechanism of racemization involves the deprotonation of the α-carbon to form a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face with equal probability, leading to a loss of stereochemical information. youtube.com

Several factors influence the rate of racemization:

Base Strength : Strong bases used during saponification (ester hydrolysis) can readily deprotonate the α-carbon, making racemization a significant side reaction. cdnsciencepub.com

Acid Strength : Strong acidic conditions, such as those using hydrogen bromide in acetic acid for deprotection, can also promote racemization. cdnsciencepub.com

N-Substitution : N-substituted amino acid esters can be more prone to racemization. In a standard amino acid ester, the N-H proton is more acidic than the α-C-H proton. In basic media, the N-H is deprotonated first, and the resulting negative charge on the nitrogen protects the adjacent C-H from being removed. In an N-methylated or other N-substituted derivative where this acidic proton is absent, the α-C-H becomes more susceptible to deprotonation by base. cdnsciencepub.com

Activation for Coupling : In peptide synthesis, activation of the carboxyl group (e.g., as an active ester) increases the acidity of the α-proton, making the stereocenter more labile and susceptible to racemization via an oxazolone (B7731731) intermediate. nih.govacs.org

Careful selection of reaction conditions is crucial for stereochemical control. For instance, using milder bases, lower reaction temperatures, and minimizing reaction times can suppress racemization. cdnsciencepub.comnih.gov In palladium-catalyzed arylations, the choice of base and ligand system is critical not only for catalytic efficiency but also for preserving the stereochemistry of the amino acid ester. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization for Research and Stereochemical Analysis

Application of Mass Spectrometry for Mechanistic Intermediate Identification and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the context of "Cyclopropyl L-alaninate hydrochloride," mass spectrometry plays a crucial role in both the identification of intermediates during its synthesis and the confirmation of the final product's identity.

During synthetic processes, MS can be employed to detect and characterize transient intermediates, offering insights into the reaction mechanism. By analyzing the m/z values of species present in the reaction mixture at various time points, researchers can deduce the sequence of bond-forming and bond-breaking events. This is particularly valuable in multi-step syntheses where the isolation of intermediates is challenging.

For the final product analysis of "this compound," mass spectrometry is used to confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the molecule, further corroborating its identity. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), can yield structural information by breaking the molecule into smaller, charged fragments and analyzing their masses. This fragmentation pattern serves as a molecular fingerprint, aiding in the unequivocal identification of the compound.

Table 1: Expected Mass Spectrometric Data for Cyclopropyl (B3062369) L-alaninate hydrochloride

| Ion | Expected m/z | Technique | Information Provided |

| [M+H]⁺ | 130.0863 | ESI-HRMS | Molecular weight of the free base |

| [M-HCl+H]⁺ | 130.0863 | ESI-MS | Confirmation of the cation |

Chromatographic Analysis for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC, GC, SFC)

The stereochemical purity of "this compound" is a critical parameter, as different enantiomers and diastereomers can exhibit distinct biological activities. Chiral chromatography is the cornerstone for determining the enantiomeric and diastereomeric excess of this compound. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. jk-sci.comnih.govsigmaaldrich.com This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of "this compound," leading to different retention times. The choice of the CSP is crucial and is often based on the functional groups present in the analyte. For amino acid derivatives, polysaccharide-based or cyclodextrin-based CSPs are commonly effective. nih.govgcms.cz By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.) can be accurately calculated.

Gas Chromatography (GC) with a chiral stationary phase can also be employed for enantiomeric separation, particularly after derivatization of the amino acid ester to increase its volatility. nih.govgcms.czlibretexts.orgmit.edu This technique offers high resolution and sensitivity.

Supercritical Fluid Chromatography (SFC) is another valuable tool for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced solvent consumption.

Table 2: Chromatographic Methods for Chiral Purity Analysis

| Technique | Stationary Phase Type | Mobile Phase Example | Detection Method | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol with additives | UV | Enantiomeric excess determination |

| Chiral GC | Cyclodextrin-based | Helium | Flame Ionization Detector (FID) | Enantiomeric excess of volatile derivatives |

| Chiral SFC | Amylose or Cellulose derivatives | Supercritical CO₂ with co-solvent | UV, MS | Rapid enantiomeric separation |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of "this compound". mdpi.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy of "this compound" would exhibit characteristic signals for the cyclopropyl, alaninate, and hydrochloride moieties. The protons on the cyclopropyl ring would appear as a complex multiplet in the upfield region of the spectrum. The methine proton of the alanine (B10760859) backbone would likely appear as a quartet, coupled to the adjacent methyl protons, which in turn would show up as a doublet. The protons of the ester group and the amine protons would also have distinct chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton. hmdb.caspectrabase.comchemicalbook.comisotope.com Each unique carbon atom in "this compound" will give a distinct signal. The carbonyl carbon of the ester will have a characteristic downfield chemical shift. The carbons of the cyclopropyl ring will appear in the upfield region, while the carbons of the alanine moiety will have shifts consistent with their chemical environment.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.5 - 1.0 | 5 - 15 |

| Cyclopropyl CH | 1.0 - 1.5 | 15 - 25 |

| Alaninate CH₃ | 1.4 - 1.6 | 15 - 20 |

| Alaninate CH | 4.0 - 4.3 | 50 - 55 |

| Ester C=O | - | 170 - 175 |

Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

X-ray Crystallography for Absolute Stereochemistry Determination of Cyclopropyl Analogues

While NMR and chiral chromatography can confirm the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. soton.ac.uknih.govthieme-connect.denih.gov

For cyclopropyl analogues of amino acids, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. researchgate.net The diffraction pattern of X-rays passing through the crystal lattice is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. By employing anomalous dispersion techniques, the absolute configuration (R or S) of the stereocenters can be determined. This information is crucial for understanding the structure-activity relationship of "this compound" in biological systems.

The crystallographic data not only confirms the absolute stereochemistry but also provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, which can be valuable for computational modeling and understanding the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling Studies

Quantum-Chemical Calculations on Cyclopropyl (B3062369) L-Alaninate Hydrochlorides and Analogues

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure, stability, and reactivity of Cyclopropyl L-alaninate hydrochloride and related molecules. These calculations provide valuable information on parameters such as molecular orbital energies, charge distributions, and vibrational frequencies.

These computational methods can predict the geometric parameters of the cyclopropyl ring and the L-alaninate backbone, including the effects of protonation at the amine and the presence of the hydrochloride counter-ion. The high ring strain of the cyclopropyl group, a key feature of the molecule, can be quantified and its influence on the electronic properties of the ester and amino groups can be analyzed.

Table 1: Representative Quantum-Chemical Calculation Methods and Their Applications for Amino Acid Analogues

| Computational Method | Basis Set | Properties Calculated | Application to Analogues |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p) | Optimized geometry, vibrational frequencies, thermodynamic properties | Investigating the conformational stability of L-alanine oligomers. koreascience.kr |

| Ab initio methods | cc-pVDZ | Electronic energies, molecular orbitals | Parametrization of force fields for molecules with cyclopropyl rings. nih.gov |

Molecular Docking and Interaction Analysis of Cyclopropyl Moieties in Biomolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly relevant for understanding how a molecule like Cyclopropyl L-alaninate or its derivatives might interact with biological targets such as enzymes or receptors. The cyclopropyl moiety, being a small, rigid, and lipophilic group, can play a significant role in these interactions.

The general workflow for such a study would involve:

Obtaining the three-dimensional structures of the ligand (Cyclopropyl L-alaninate) and the target protein.

Using a docking algorithm to sample a large number of possible binding poses of the ligand in the active site of the protein.

Scoring these poses based on a function that estimates the binding free energy.

Analyzing the top-scoring poses to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The presence of the hydrochloride would be crucial in these simulations, as the protonated amine group can form strong electrostatic interactions and hydrogen bonds with acceptor groups in the protein's active site.

Theoretical Simulation of Reaction Mechanisms and Transition States

Theoretical simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For cyclopropyl-containing compounds, a key area of interest is the reactivity of the strained three-membered ring.

Computational studies have explored the mechanisms of reactions involving cyclopropane (B1198618) ring-opening, which can be a critical factor in the metabolic fate or chemical reactivity of such compounds. nih.gov These studies often employ DFT to locate the transition state structures and calculate the energy barriers associated with different reaction pathways. For amino acids, theoretical studies have also investigated mechanisms of their synthesis and transformation. nih.govacs.orgresearchgate.net

For instance, the synthesis of cyclopropane-containing amino acids can involve cycloaddition reactions. researchgate.net Theoretical simulations can provide detailed insights into the stereoselectivity and regioselectivity of these reactions by comparing the energies of different transition states leading to various products. While specific simulations for the synthesis or degradation of this compound are not prominent in the literature, the established computational methodologies for related systems provide a clear framework for such investigations.

Table 2: Key Aspects of Theoretical Reaction Mechanism Simulation for Cyclopropyl Compounds

| Area of Investigation | Computational Approach | Key Findings from Analogous Systems |

|---|---|---|

| Ring-opening reactions | DFT calculations to locate transition states | Identification of the rate-determining step and influence of substituents on the activation energy. nih.gov |

| Cycloaddition reactions | Calculation of potential energy surfaces | Understanding the stereochemical outcome of the reaction. researchgate.net |

Conformational Analysis of Cyclopropyl-Constrained L-Alaninate Frameworks

The presence of a cyclopropyl group can significantly restrict the conformational freedom of a molecule. nih.gov Conformational analysis of cyclopropyl-constrained amino acid frameworks is crucial for understanding their three-dimensional structure, which in turn dictates their biological activity and physical properties.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule and identify the low-energy conformers. For peptides containing cyclopropyl amino acids, these studies have shown a tendency to adopt specific secondary structures, such as helices, which are stabilized by intramolecular hydrogen bonds. nih.gov

The analysis of the torsional angles (phi, psi) in peptides containing cyclopropyl-constrained residues reveals a more limited range of allowed conformations compared to their acyclic counterparts. This conformational rigidity can be advantageous in the design of peptidomimetics with well-defined structures. For this compound, a conformational analysis would involve rotating the single bonds in the molecule to generate a series of conformers and then calculating their relative energies to determine the most stable structures. The protonated amine and the ester group would be key determinants of the preferred conformations due to their steric and electronic influences.

Applications in Supramolecular Chemistry and Advanced Peptide Engineering

Cyclopropyl (B3062369) L-Alaninate as a Chiral Building Block in Solid-Phase and Solution-Phase Peptide Synthesis

Cyclopropyl L-alaninate serves as a valuable chiral building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. chemimpex.comchemimpex.com Its incorporation into peptide chains is facilitated by the use of N-protected derivatives, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group, yielding Fmoc-β-cyclopropyl-L-alanine. chemimpex.commedchemexpress.com This derivative is amenable to standard peptide coupling protocols, allowing for its systematic integration into desired sequences. nih.gov

In Solid-Phase Peptide Synthesis (SPPS) , the Fmoc-protected cyclopropyl alanine (B10760859) is sequentially added to a growing peptide chain anchored to a solid resin support. The Fmoc group provides stable protection during the coupling steps and can be readily removed to allow for the addition of the next amino acid. chemimpex.comsigmaaldrich.com This methodology enables the efficient and automated synthesis of complex peptide-peptoid hybrids and other modified peptides. frontiersin.org

In Solution-Phase Peptide Synthesis , which is often employed for large-scale production or the synthesis of complex fragments, derivatives of cyclopropyl L-alaninate are coupled with other amino acids or peptide fragments in a suitable solvent system. nih.govekb.eg While potentially more labor-intensive regarding purification, this approach can overcome challenges associated with aggregation or difficult sequences sometimes encountered in SPPS. nih.gov

The primary advantage of using cyclopropyl L-alaninate as a building block lies in the unique properties conferred by the cyclopropyl moiety. This group enhances the structural diversity of peptides, which can lead to improved pharmacological properties such as increased metabolic stability, bioavailability, and bioactivity. chemimpex.comchemimpex.com The rigid nature of the cyclopropyl ring introduces conformational constraints, a feature that is extensively exploited in advanced peptide design. chemimpex.com

Table 1: Comparison of Peptide Synthesis Methodologies for Incorporating Cyclopropyl L-Alaninate

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | Peptide chain is assembled on a solid resin support. | Reactions are carried out in a solvent system. |

| Typical Derivative | Fmoc-β-cyclopropyl-L-alanine | Various protected forms of Cyclopropyl L-alaninate |

| Advantages | Automation, ease of purification, high efficiency for long peptides. | Scalability, suitable for complex fragments, avoids resin-related issues. |

| Challenges | Potential for aggregation, lower yields for difficult sequences. | Requires purification after each step, more time-consuming. |

| Application | Rapid synthesis of diverse peptide libraries and complex hybrids. frontiersin.org | Large-scale synthesis of therapeutic peptides. ekb.eg |

Design of Peptides with Conformationally Restricted Structures

The design of peptides with predictable and stable three-dimensional structures is a central goal in peptide engineering. The inherent flexibility of the peptide backbone often limits binding affinity and metabolic stability. nih.gov The incorporation of conformationally restricted amino acids, such as cyclopropyl L-alaninate, is a powerful strategy to overcome these limitations. nih.govnih.gov

The cyclopropyl group, with its rigid, three-membered ring structure, significantly reduces the conformational freedom of the amino acid side chain and can influence the local backbone torsion angles (phi, ψ). rsc.orgresearchgate.net This steric constraint helps to pre-organize the peptide into specific secondary structures, such as β-turns and helices. nih.gov For instance, studies on peptides containing cyclopropane (B1198618) analogues of phenylalanine have shown a strong tendency to fold into β-turn and 3(10)-helix conformations. nih.gov This conformational rigidity can lead to an entropically more favorable binding to biological targets. rsc.org

This principle has been applied to the development of stabilized helical peptides. For example, chiral alkenyl-containing cyclopropane amino acids have been synthesized and used to constrain MDM2-targeting helical peptides, resulting in increased potency. nih.gov The ability to enforce a specific conformation is crucial for designing peptides that can mimic the structure of a protein's binding epitope, leading to highly potent and selective ligands. nih.gov

Table 2: Impact of Cyclopropyl Moiety on Peptide Conformation

| Peptide Structural Element | Effect of Cyclopropyl L-Alaninate Incorporation | Rationale | Reference |

| Backbone Flexibility | Significantly reduced | The strained ring structure limits bond rotation in the side chain and adjacent backbone. | researchgate.net |

| Secondary Structure | Induces formation of β-turns and helices | The rigid geometry pre-organizes the peptide backbone into specific folded conformations. | nih.gov |

| Binding Affinity | Potentially increased | Reduced conformational entropy upon binding to a target can lead to a more favorable free energy of binding. | nih.govrsc.org |

| Metabolic Stability | Enhanced | The unnatural amino acid structure can confer resistance to enzymatic degradation by proteases. | chemimpex.com |

Supramolecular Interactions Mediated by the Cyclopropyl Moiety in Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. youtube.com The cyclopropyl group, often considered a simple saturated ring, possesses unique electronic properties that enable it to participate in a range of subtle but significant supramolecular interactions. rsc.org

The chemical nature of the cyclopropyl ring is characterized by its coplanar carbon atoms, short C-C bonds, and enhanced π-character due to the strained bond angles. rsc.orgwikipedia.org These features allow the cyclopropyl moiety to engage in several types of non-covalent interactions that can direct the self-assembly of molecules into ordered supramolecular structures:

Hydrophobic Interactions : The cyclopropyl group is hydrophobic and can interact favorably with other nonpolar residues or surfaces within a biological target. rsc.org

C–H⋯π Interactions : The C-H bonds on the cyclopropyl ring can act as hydrogen bond donors to aromatic systems. rsc.org

π-Sigma Interactions : The enhanced π-character of the cyclopropyl C-C bonds can facilitate interactions with binding partners, helping to intercalate a ligand into a binding site. rsc.org

These cooperative interactions can direct the self-assembly of cyclopropyl-containing peptides into higher-order structures. rsc.org Understanding these interactions is crucial for designing novel biomaterials, drug delivery systems, and molecular sensors based on the principles of molecular self-assembly. nih.govmdpi.com The ability to control the assembly of molecules is a cornerstone of nanotechnology and materials science. nih.gov

Rational Design of Enzyme Inhibitors and Biologically Active Analogues through Structural Modification (Mechanistic Focus)

The rational design of enzyme inhibitors is a key strategy in modern drug discovery. 182.160.97nih.gov It relies on a detailed understanding of the target enzyme's structure and catalytic mechanism to design molecules that bind with high affinity and specificity. researchgate.netresearchgate.net Cyclopropyl L-alaninate and its derivatives are attractive scaffolds for this purpose due to the conformational constraints and unique stereoelectronic properties imparted by the cyclopropyl ring. ontosight.ai

Mechanistic Focus:

The effectiveness of cyclopropyl-containing compounds as enzyme inhibitors often stems from their ability to act as rigid structural mimics of a substrate's transition state during an enzymatic reaction. researchgate.net The fixed geometry of the cyclopropyl group can position key functional groups in an optimal orientation for binding within the enzyme's active site, without the entropic penalty associated with "freezing" a flexible molecule into the correct conformation. rsc.org

This principle is evident in the development of inhibitors for various enzyme classes:

Protease Inhibitors : The cyclopropyl group can be used to create rigid peptide mimics that target the active site of proteases. For example, Fmoc-L-cyclopropylalanine has been used in the development of low molecular weight inhibitors of HIV-1 protease dimerization. cymitquimica.com In another example, cyclopropane-based derivatives have been designed as potent inhibitors of coronavirus 3C-like proteases, where the rigid ring helps to control the stereochemistry and conformation for optimal interaction with the enzyme's binding pockets. nih.gov

Alanine Racemase Inhibitors : Alanine racemase is a bacterial enzyme essential for cell wall synthesis, making it an attractive antibacterial target. nih.gov While cycloserine is a known inhibitor, its toxicity has prompted the search for new scaffolds. The structural features of cyclopropyl alanine make it a candidate for designing novel, non-substrate analog inhibitors that could offer improved specificity. nih.gov

Structural modification of bioactive peptides with cyclopropyl L-alaninate allows for a systematic exploration of the structure-activity relationship (SAR). nih.govmdpi.com By replacing a natural amino acid with its cyclopropyl analogue, chemists can probe the conformational requirements of a peptide-receptor interaction, leading to the development of analogues with enhanced potency, selectivity, and metabolic stability. chemimpex.com

Biosynthetic Context and Bio Inspired Catalysis in Cyclopropyl Amino Acid Formation

Natural Occurrence and Biosynthetic Pathways of Cyclopropyl (B3062369) Amino Acids

While not found in proteins, a number of naturally occurring amino acids feature a cyclopropyl group, and they often exhibit significant biological activity. acs.org One of the most well-known examples is 1-aminocyclopropanecarboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes including fruit ripening, senescence, and stress responses. nih.govresearchgate.net The prevalence of cyclopropane-containing molecules is not limited to plants; they are also found in terpenoids, polyketides, nonribosomal peptides, and fatty acid-derived natural products from various organisms. researchgate.net

The biosynthetic pathways leading to these compounds are diverse. A prominent strategy for forming the cyclopropane (B1198618) ring involves an intramolecular SN2-type reaction. In the case of ACC, the enzyme ACC synthase catalyzes the conversion of S-adenosyl methionine (SAM) into ACC. This reaction proceeds through the displacement of a good leaving group via the intramolecular attack of a carbanion. nih.gov Similar nucleophilic displacement mechanisms have been identified in the biosynthesis of nonribosomal peptides and hybrid nonribosomal peptide-polyketide compounds. nih.gov These natural synthetic strategies provide a blueprint for developing novel catalytic methods.

Table 1: Examples of Naturally Occurring Cyclopropyl Amino Acids and their Significance

| Compound Name | Natural Source/Role | Biological Significance |

| 1-Aminocyclopropanecarboxylic acid (ACC) | Plants | Precursor to the plant hormone ethylene. nih.govresearchgate.net |

| Coronamic acid | Bacteria (Pseudomonas syringae) | Component of the phytotoxin coronatine, which mimics the plant hormone jasmonate. |

| Hypoglycin A | Ackee fruit (Blighia sapida) | Causes Jamaican vomiting sickness by inhibiting fatty acid metabolism. nih.gov |

Enzymatic Pathways for Cyclopropane Ring Formation in Natural Products

Nature has evolved several distinct enzymatic strategies to construct the strained three-membered cyclopropane ring. These pathways can be broadly categorized based on the key chemical intermediates and reaction mechanisms.

One major pathway involves reactive carbocation intermediates, commonly seen in the biosynthesis of terpenes. nih.gov Enzymes such as squalene (B77637) synthase (SQS) and chrysanthemyl pyrophosphate (CPP) synthase catalyze the formation of a cyclopropyl group through the coupling of isoprenoid units. For instance, CPP synthase joins two molecules of dimethylallyl pyrophosphate (DMAPP) to form chrysanthemyl pyrophosphate, the precursor to pyrethrin insecticides. nih.gov The reaction proceeds through an allylic carbocation that couples with another DMAPP molecule, leading to a protonated cyclopropane intermediate which is then deprotonated to form the stable cyclopropane ring. nih.gov

A second key strategy is the intramolecular nucleophilic displacement, as seen in the formation of 1-aminocyclopropanecarboxylic acid (ACC) by ACC synthase. nih.gov This mechanism involves the formation of a carbanion intermediate that attacks a carbon atom bearing a leaving group within the same molecule, effectively closing the three-membered ring. nih.gov Variations of this SN2-type mechanism are also found in the biosynthesis of certain nonribosomal peptides. nih.gov

A third mechanism involves the transfer of a methylene (B1212753) group from S-adenosyl methionine (SAM) to a double bond in an unsaturated fatty acid precursor, a process catalyzed by cyclopropane fatty acid synthases. researchgate.net This pathway is crucial for modifying the membrane lipids of many bacteria, altering membrane fluidity and stability.

Table 2: Major Enzymatic Strategies for Cyclopropane Ring Formation

| Mechanism | Key Intermediate | Enzyme Class Example | Natural Product Class |

| Electrophilic Alkylation | Carbocation / Protonated Cyclopropane | Prenyltransferases (e.g., CPP synthase) | Terpenoids (e.g., Pyrethrins) nih.gov |

| Intramolecular SN2 | Carbanion | ACC Synthase | Amino Acids (e.g., ACC) nih.gov |

| Methylene Group Transfer | S-adenosyl methionine (SAM) | Cyclopropane Fatty Acid Synthase | Fatty Acids researchgate.net |

Repurposing and Engineering of Biocatalysts for Stereoselective Cyclopropyl L-Alaninate Synthesis

The growing demand for enantiomerically pure cyclopropane-containing molecules in the pharmaceutical industry has spurred research into developing biocatalytic methods for their synthesis. nsf.gov Bio-inspired catalysis, particularly the repurposing and engineering of existing enzymes, offers a sustainable and highly selective alternative to traditional chemical synthesis. nsf.govnih.gov

Heme proteins, such as myoglobins and cytochromes P450, have emerged as particularly versatile scaffolds for engineering novel "carbene transferase" activity. nsf.govrochester.edu These engineered enzymes can catalyze cyclopropanation reactions with high stereoselectivity, a critical requirement for the synthesis of chiral drugs. rsc.orgacs.org The Arnold lab and others have demonstrated that by modifying the active site of these proteins through directed evolution, it is possible to create biocatalysts that can produce specific stereoisomers of cyclopropane products. nsf.govrochester.edu

This approach has been successfully applied to the synthesis of key cyclopropane intermediates for pharmaceuticals like levomilnacipran, ticagrelor, and grazoprevir. nsf.gov The process typically involves feeding the engineered biocatalyst, often hosted in whole E. coli cells, with a diazo compound (as a carbene precursor) and an appropriate alkene. rochester.eduacs.org For the synthesis of a compound like Cyclopropyl L-alaninate, this would involve the cyclopropanation of a dehydroalanine (B155165) derivative. google.comgoogle.com

Protein engineering strategies, including site-directed mutagenesis and "substrate walking," have been employed to develop myoglobin (B1173299) and cytochrome P450 variants with divergent stereoselectivity, enabling the synthesis of different enantiomers of the desired cyclopropyl product from the same starting materials. rochester.edursc.org These biocatalytic systems can be highly efficient, operate under mild, aerobic conditions, and can be scaled up for gram-scale synthesis, demonstrating their potential for industrial applications. rochester.edu This chemoenzymatic approach, which combines the selectivity of biocatalysts with the versatility of chemical derivatization, is a powerful strategy for generating diverse libraries of chiral cyclopropane-containing compounds for drug discovery. nsf.govnih.gov

Table 3: Engineered Biocatalysts for Stereoselective Cyclopropanation

| Enzyme Scaffold | Engineering Strategy | Target Reaction | Key Advantages |

| Myoglobin (Mb) | Active site remodeling, Directed evolution | Inter- and intramolecular cyclopropanation | High stereodivergence, whole-cell catalysis rochester.eduacs.org |

| Cytochrome P450 | Directed evolution, Mutagenesis | Cyclopropanation of diverse alkenes | Broad substrate scope, high enantioselectivity nsf.govacs.org |

| Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) | Protein engineering | Diastereodivergent cyclopropanation | Generation of cis- and trans- isomers nsf.govnih.gov |

Future Research Directions for Cyclopropyl L Alaninate Hydrochloride

Development of Novel Stereoselective and Sustainable Synthetic Routes

The biological activity of complex molecules is intrinsically linked to their stereochemistry. Therefore, the development of synthetic routes that yield enantiomerically pure cyclopropyl (B3062369) L-alaninate hydrochloride is paramount. Future research in this area is focused on creating more efficient, safer, and environmentally benign methodologies.

Current stereoselective approaches often rely on asymmetric cyclopropanation, Michael-initiated ring-closure (MIRC) reactions, or the use of chiral auxiliaries. rsc.orgacs.org While effective, these methods can involve multiple steps, expensive reagents, and stoichiometric amounts of chiral inductors. A major goal for future research is the development of catalytic asymmetric methods that can generate the desired stereoisomer with high selectivity and yield. nih.gov

Furthermore, there is a strong impetus to align synthetic strategies with the principles of green chemistry. rsc.org This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. Research into sustainable synthesis could explore:

Biocatalysis: Employing enzymes for either the esterification of the amino acid or the cyclopropanation step could offer unparalleled stereoselectivity under mild, aqueous conditions.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety when handling reactive intermediates, and facilitate easier scale-up compared to traditional batch processes.

Greener Solvents: Investigating the use of ionic liquids or supercritical fluids as reaction media could reduce the reliance on volatile and toxic organic solvents. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing the generation of byproducts.

The table below outlines potential areas of improvement for the synthesis of cyclopropyl L-alaninate hydrochloride, comparing traditional methods with future sustainable alternatives.

| Feature | Traditional Synthetic Methods | Future Sustainable Approaches |

| Stereocontrol | Chiral auxiliaries, stoichiometric reagents | Asymmetric organocatalysis, biocatalysis, chiral metal catalysts |

| Reagents | Harsh reagents (e.g., thionyl chloride), heavy metals | Milder reagents, recyclable catalysts, enzymatic transformations |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions |

| Process | Multi-step batch processing | One-pot reactions, continuous flow chemistry |

| Waste | Significant byproduct generation | High atom economy, recyclable catalysts and solvents |

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the future development of synthetic routes for this compound will heavily depend on innovations in this field. Traditional methods for amino acid esterification often use strong mineral acids like HCl or H₂SO₄, which can lead to corrosion and significant waste streams. acs.org

Future research will focus on advanced catalytic systems that offer superior performance and sustainability. Key areas of exploration include:

Heterogeneous Catalysts: Solid-acid catalysts, such as zeolites, functionalized resins, or solid superacids, can facilitate esterification reactions while being easily recoverable and reusable, simplifying product purification and reducing waste. nih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, have shown great promise in promoting asymmetric cyclopropanation reactions with high enantioselectivity. nih.govrsc.org Further development of more robust and efficient organocatalysts is a key research objective.

Photocatalysis: Visible-light-mediated catalysis offers a green and powerful method for generating reactive intermediates under mild conditions, potentially enabling novel cyclopropanation strategies that are not accessible through thermal methods.

Bifunctional Catalysts: Designing catalysts that possess both acidic and basic sites could streamline multi-step transformations into a single, efficient process. For instance, a catalyst could facilitate both the formation of a reactive intermediate and its subsequent cyclization. eeer.org

Enzymatic Catalysis: The use of enzymes, such as lipases for esterification or specialized cyclopropane (B1198618) synthases, represents the ultimate green catalytic system, offering exceptional selectivity under environmentally benign conditions. nih.gov

| Catalyst Type | Advantages | Potential Application in Synthesis |

| Heterogeneous Catalysts | Recyclable, easy separation, reduced corrosion | Esterification of L-alanine with cyclopropanol (B106826) |

| Organocatalysts | Metal-free, low toxicity, high stereoselectivity | Asymmetric Michael-initiated ring-closure (MIRC) |

| Photocatalysts | Mild reaction conditions, unique reactivity | Radical-mediated cyclopropanation pathways |

| Biocatalysts (Enzymes) | High selectivity, green conditions, biodegradable | Stereoselective esterification and cyclopropane formation |

Integration into Next-Generation Peptide and Small Molecule Therapeutic Design (Focus on Synthesis and Mechanism)

This compound is a valuable building block for constructing novel therapeutics due to the unique properties conferred by the cyclopropyl ring. nih.gov This small, strained ring acts as a "conformational lock," providing rigidity to otherwise flexible molecules. nih.gov

Synthesis and Integration: As a building block, the compound can be readily integrated into larger molecules. Its Fmoc-protected derivative, Fmoc-β-cyclopropyl-L-alanine, is suitable for use in solid-phase peptide synthesis (SPPS), allowing for its precise placement within a peptide sequence. nbinno.com In small-molecule synthesis, the amine and ester functionalities serve as handles for various coupling reactions.

Mechanistic Advantages: Future research will heavily focus on exploiting the mechanistic advantages provided by the cyclopropyl moiety:

Conformational Constraint: The rigidity of the cyclopropyl group can lock a peptide backbone into a specific bioactive conformation. nih.gov This pre-organization can lead to a significant increase in binding affinity and selectivity for a biological target, as the entropic penalty upon binding is reduced. nih.gov Research will involve designing peptides where this residue is strategically placed to mimic or stabilize critical secondary structures like β-turns.

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can enhance the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic profile. researchgate.net Future studies will quantify this effect in various molecular contexts.

Bioisosterism: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as isopropyl groups, alkenes, or even small aromatic rings. scientificupdate.comdrugdesign.org This allows medicinal chemists to replace metabolically liable or toxic groups while maintaining or improving biological activity. Future work will explore its use as a replacement for other functional groups to optimize drug properties.

Research will focus on synthesizing libraries of peptides, peptidomimetics, and small molecules incorporating this building block to probe structure-activity relationships (SAR) and develop novel drug candidates for a range of diseases, from cancer to neurological disorders.

Advanced Computational Methodologies for Rational Molecular Design and Predictive Analysis

Computational chemistry has become an indispensable tool in drug discovery, enabling the rational design of molecules and the prediction of their properties before committing to costly and time-consuming synthesis. rsc.org For a unique building block like this compound, computational methods are crucial for understanding its structural impact and guiding its application.

Future research will leverage a suite of advanced computational techniques:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of peptides and proteins in a solvated environment. nih.gov Incorporating cyclopropyl L-alaninate into peptide models will allow researchers to predict its effect on the conformational ensemble, structural stability, and flexibility, providing insights into how it influences target binding. researchgate.net

Quantum Mechanics (QM): QM calculations can be used to accurately determine the electronic properties of the cyclopropyl group, such as its charge distribution and bond strengths. This information is vital for understanding its reactivity and non-covalent interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of analogs and measuring their biological activity, 3D-QSAR models can be developed. mdpi.com These models correlate the three-dimensional structural features of the molecules with their activity, enabling the prediction of potency for newly designed compounds and guiding further optimization. mdpi.com

Machine Learning (ML) and Artificial Intelligence (AI): As computational power increases, ML and AI algorithms can be trained on large datasets of chemical structures and biological activities. These models can predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and identify promising molecular designs incorporating the cyclopropyl L-alaninate scaffold with greater speed and accuracy than traditional methods.

The table below summarizes the application of these computational methods in the context of this compound.

| Computational Method | Application | Research Goal |

| Molecular Docking | Predict binding mode and affinity to a target protein. | Identify potential biological targets and initial binding hypotheses. |

| Molecular Dynamics (MD) | Simulate conformational behavior of peptides in solution. | Understand how the residue restricts peptide flexibility and stabilizes bioactive conformations. |

| Quantum Mechanics (QM) | Analyze electronic structure and reactivity. | Refine parameters for MD simulations and understand interaction energies. |

| 3D-QSAR | Correlate molecular structure with biological activity. | Guide the design of more potent analogs by identifying key structural features. |

| Machine Learning (AI) | Predict ADMET properties and bioactivity from structure. | Accelerate the drug discovery cycle by prioritizing compounds for synthesis and testing. |

By integrating these advanced computational approaches, researchers can accelerate the design-synthesize-test cycle, leading to the more rapid development of next-generation therapeutics built upon the unique structural foundation of this compound.

Q & A

Q. What are the structural advantages of the cyclopropyl group in Cyclopropyl L-alaninate hydrochloride for drug design?

The cyclopropyl group enhances metabolic stability by reducing ring-opening reactions and improves receptor binding affinity due to its rigid, planar geometry . This rigidity restricts conformational flexibility, mimicking peptide bonds and limiting proteolytic degradation. Additionally, the cyclopropane ring increases lipophilicity, improving blood-brain barrier permeability for central nervous system targets .

Q. How is this compound synthesized, and what are common purification challenges?

Synthesis typically involves cyclopropylation of an alkene precursor (e.g., via rhodium-catalyzed reactions with diazo compounds) followed by amination to introduce the L-alanine moiety. Purification challenges include separating stereoisomers (due to the chiral center in L-alanine) and removing residual catalysts. Reverse-phase HPLC with chiral columns is often used to resolve enantiomers .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm stereochemistry and cyclopropane ring integrity (e.g., characteristic H NMR shifts at δ 0.5–1.5 ppm for cyclopropyl protons) .

- High-resolution mass spectrometry (HRMS) : For verifying molecular formula (e.g., exact mass matching for ) .

- HPLC with UV/Vis or MS detection : To assess purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize experimental design for studying this compound’s pharmacokinetics?

- Metabolic stability assays : Use liver microsomes or hepatocytes to evaluate CYP450-mediated degradation. Adjust substituents (e.g., methyl groups on the cyclopropane ring) to block oxidation .

- Plasma protein binding studies : Employ equilibrium dialysis or ultrafiltration to measure unbound fractions, critical for correlating in vitro activity with in vivo efficacy .

- Dose-response modeling : Apply nonlinear regression to EC/IC data, ensuring statistical power via repeated-measures ANOVA .

Q. How to resolve contradictory data in receptor binding studies?

Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence-based methods). Mitigation strategies include:

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

- Receptor subtype profiling : Test selectivity against related receptors (e.g., opioid vs. serotonin receptors) to rule off-target effects .

- Data normalization : Use internal controls (e.g., reference agonists/antagonists) to minimize inter-experimental variability .

Q. What strategies improve the compound’s solubility and bioavailability?

- Salt selection : Hydrochloride salts enhance aqueous solubility via ionic interactions. Alternative counterions (e.g., citrate) can be screened for pH-dependent solubility .

- Prodrug derivatization : Introduce ester or amide prodrug moieties to the L-alanine carboxyl group, which hydrolyze in vivo to release the active form .

- Nanoparticle formulation : Use lipid-based carriers to bypass first-pass metabolism and improve oral absorption .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for analogs?

- Core modifications : Synthesize analogs with variations in the cyclopropane ring (e.g., fluorination) or L-alanine side chain (e.g., methyl to ethyl substitution) .

- Activity cliffs : Identify abrupt changes in potency (e.g., >10-fold EC differences) using molecular docking to map binding pocket interactions .

- Data visualization : Generate heatmaps or 3D-QSAR models to correlate structural features with biological activity .

Q. What are best practices for validating pharmacological activity in animal models?

- Dose selection : Use allometric scaling from in vitro IC values to estimate starting doses (e.g., human equivalent dose = animal dose × (animal weight/human weight)) .

- Positive/negative controls : Include known agonists (e.g., fentanyl derivatives for opioid receptor studies) and vehicle-only groups .

- Blinding and randomization : Minimize bias by coding treatment groups and randomizing animal assignments .

Data Analysis and Reporting

Q. How to address batch-to-batch variability in synthesis?

- Quality control (QC) metrics : Set acceptance criteria for purity (≥95% by HPLC), enantiomeric excess (≥99% by chiral HPLC), and residual solvents (e.g., <500 ppm for dichloromethane) .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify critical storage parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.